6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid
CAS No.:
Cat. No.: VC15861031
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N3O3 |
---|---|
Molecular Weight | 249.27 g/mol |
IUPAC Name | 6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H15N3O3/c1-9-6-10(12(17)18)7-13-11(9)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18) |
Standard InChI Key | IJUWMCBTPOGFFA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted at the 5-position with a methyl group and at the 6-position with a 4-formylpiperazine moiety. The carboxylic acid functional group at the 3-position of the pyridine ring enhances its polarity and potential for salt formation. Key structural attributes include:
-
Piperazine ring: A six-membered diamine ring that contributes to conformational flexibility and hydrogen-bonding capacity.
-
Formyl group: Introduces electrophilic reactivity, enabling nucleophilic addition reactions for further derivatization .
-
Methyl substitution: Enhances lipophilicity, potentially improving membrane permeability.
The IUPAC name, 6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid, reflects these substituents systematically .
Physicochemical Profile
Critical physicochemical parameters derived from computational and experimental studies include:
Property | Value | Source |
---|---|---|
Molecular Weight | 249.27 g/mol | |
XLogP3 (Lipophilicity) | 0.5 | |
Hydrogen Bond Donors | 2 (COOH and NH) | |
Hydrogen Bond Acceptors | 5 | |
Topological Polar Surface Area | 83.7 Ų |
The moderate lipophilicity (XLogP3 = 0.5) suggests balanced solubility in aqueous and organic media, making it suitable for formulation studies. The carboxylic acid group confers pH-dependent ionization, with predicted pKa values of 2.1 (carboxylic acid) and 7.8 (piperazine nitrogen) .
Synthesis and Derivatization Pathways
Synthetic Routes
The synthesis of 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid involves multi-step organic transformations, as detailed in patent literature and chemical databases :
-
Nicotinic Acid Functionalization:
-
Piperazine Coupling:
-
Ester Hydrolysis:
A comparative analysis of synthetic methodologies is provided below:
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Pd-Catalyzed Coupling | 78 | 95 | High regioselectivity |
Thermal Amination | 65 | 88 | Catalyst-free |
Microwave-Assisted | 82 | 97 | Reduced reaction time |
Biological Activity and Mechanism
Receptor Interaction Studies
Preliminary binding assays suggest affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . This interaction is attributed to structural mimicry of nicotine’s pyridine ring and the piperazine’s ability to engage in cation-π interactions with receptor residues . Competitive inhibition constants () in the micromolar range (e.g., 12.3 μM for α4β2 nAChR) indicate moderate potency .
Metabolic Stability
In vitro studies using hepatic microsomes indicate moderate clearance rates (Cl = 23 mL/min/kg), with primary metabolites arising from:
-
Oxidation of the piperazine ring to form N-oxide derivatives.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s scaffold serves as a starting point for developing:
-
CNS-Targeted Agents: Modifications to enhance blood-brain barrier penetration (e.g., ester prodrugs) .
-
Anticancer Agents: Piperazine derivatives have shown activity against tyrosine kinase receptors .
Comparative Analysis with Analogues
The table below contrasts key analogues and their properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume